molecular formula C16H21N5O5S2 B1236503 2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester

2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester

Cat. No. B1236503
M. Wt: 427.5 g/mol
InChI Key: UQISEIMHWNPEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester is a piperidinecarboxamide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : This compound can be synthesized through reactions involving substituted amino acids, showcasing exclusive regioselectivity and steric effects in the process. This is exemplified in the synthesis of similar 3-thiazolidine acetic acid derivatives (Li et al., 2011).
  • Interaction with Ethoxymethylene-Containing Compounds : The compound has been studied for its interaction with ethoxymethylene derivatives, leading to various structurally unique products, which are confirmed by NMR and mass spectroscopy (Dmitry et al., 2015).

Biological Activities

  • Anticancer Activity : Certain derivatives of this compound demonstrate mild anticancer activities, indicating potential for therapeutic applications (Li et al., 2011).
  • Antithrombotic Treatment : Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a derivative, exhibits promising antithrombotic treatment potential, particularly for acute phase treatment due to its fast onset and short duration of action (Hayashi et al., 1998).
  • Antimicrobial and Fungicidal Properties : Some derivatives of this compound show antimicrobial and fungicidal activities, expanding its potential in medical treatments (Anisimova et al., 2011).

Potential in Chemical Research

  • Versatility in Chemical Transformations : The compound and its derivatives exhibit a wide range of chemical transformations, including hydrolysis, decarboxylation, and hydrazinolysis, showcasing its versatility in chemical research (Anisimova et al., 2011).

properties

Product Name

2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester

Molecular Formula

C16H21N5O5S2

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 2-[2-[[1-(1H-imidazol-5-ylsulfonyl)piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H21N5O5S2/c1-2-26-14(22)6-12-9-27-16(19-12)20-15(23)11-4-3-5-21(8-11)28(24,25)13-7-17-10-18-13/h7,9-11H,2-6,8H2,1H3,(H,17,18)(H,19,20,23)

InChI Key

UQISEIMHWNPEJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CN=CN3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester
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2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester
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2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester
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2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 5
2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester
Reactant of Route 6
2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester

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